molecular formula C8H18N2O B1275173 1-(3-Amino-propyl)-piperidin-4-ol CAS No. 4608-78-0

1-(3-Amino-propyl)-piperidin-4-ol

Cat. No.: B1275173
CAS No.: 4608-78-0
M. Wt: 158.24 g/mol
InChI Key: BNUCAKHAFXRILR-UHFFFAOYSA-N
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Description

1-(3-Amino-propyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Amino-propyl)-piperidin-4-ol, also known by its chemical structure C8H18N2O, is a piperidine derivative that has gained interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This compound is characterized by an amino group on the propyl chain and a hydroxyl group at the 4-position of the piperidine ring, which contribute to its biological activity.

Potential Biological Targets

Research indicates that this compound may inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests potential applications in anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

In vitro studies have demonstrated that modifications to the structure of this compound can significantly affect its biological activity. The following table summarizes several structurally related compounds and their unique features:

Compound NameStructure/DescriptionUnique Features
1-(3-Aminopropyl)piperidin-3-olHydroxyl at position 3Potentially different pharmacokinetics
4-(3-Aminopropyl)piperidineAmino group on the piperidine ringDifferent receptor interaction profiles
N-Methyl-1-(3-amino-propyl)piperidin-4-olMethylated version affecting lipophilicityMay exhibit altered CNS penetration

The unique positioning of functional groups on these compounds contributes to their specific receptor interactions and therapeutic potentials.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reductive Amination : Reacting 1-piperidin-4-one with 3-aminopropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Alkylation Reactions : Involving piperidine derivatives with appropriate alkylating agents.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with orexin receptors. For instance, compounds bearing similar structural motifs have been evaluated for their binding affinities and pharmacological effects. Notably, research involving non-imidazole histamine H3 receptor antagonists has highlighted the importance of the amino propanol functionality in enhancing receptor selectivity and potency .

Example Study:

A study investigated a series of derivatives including those with elongated aliphatic chains between the nitrogen of piperidine and lipophilic residues. It was found that structural modifications could significantly alter potency against histamine H3 receptors, indicating that similar approaches could be applied to optimize this compound for enhanced biological activity .

Properties

IUPAC Name

1-(3-aminopropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUCAKHAFXRILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405714
Record name 1-(3-Amino-propyl)-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4608-78-0
Record name 1-(3-Aminopropyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4608-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-propyl)-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropyl)piperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethanol (200 ml) and palladium carbon (2.5 g) were added to benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate (2.96 g); and the reaction mixture was stirred vigorously under hydrogen atmosphere overnight. Palladium carbon was removed by filtration, and the filtrate was concentrated to yield the title compound (1.5 g).
Name
benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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